
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide, also known as MPT0B390, is a novel small molecule compound that has been developed as a potential anticancer agent. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Chemical Synthesis and Reactivity
Benzamide derivatives have been extensively studied for their reactivity and potential in synthesizing various heterocyclic compounds. For example, research on the synthesis of condensed triazines and triazoles demonstrates the versatility of benzamide-based compounds in forming complex heterocyclic structures through reactions with different amines and isocyanates. Such reactions pave the way for creating novel compounds with potential applications in materials science and pharmaceuticals (Reimlinge, Billiau, & Lingier, 1976).
Potential Biological Activities
The exploration of benzamide derivatives also extends to their potential biological activities. For instance, a study on benzamide-based 5-aminopyrazoles and their fused heterocycles revealed remarkable antiavian influenza virus activity, underscoring the therapeutic potential of benzamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020). Similarly, benzamide compounds have been investigated for their neuroleptic activity, indicating their relevance in developing new treatments for psychiatric disorders (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antimicrobial and Anticancer Activities
Research on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives showcases the antimicrobial potential of compounds synthesized from benzamide derivatives, offering insights into the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, the anticancer evaluation of 2-chloro-3-hetarylquinolines derived from benzamide compounds highlights the anticancer activity of these derivatives, further emphasizing their significance in medicinal chemistry (Bondock & Gieman, 2015).
properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c1-10-5-6-13(22-21-10)19-7-8-20-14(23)11-3-2-4-12(9-11)15(16,17)18/h2-6,9H,7-8H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFODMWFGFHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


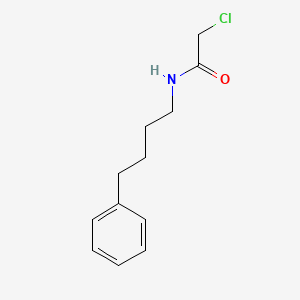
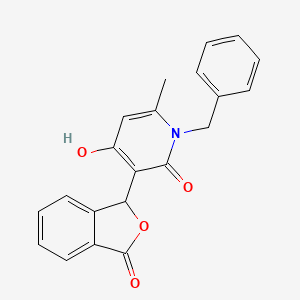
![[3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B2730080.png)
![N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2730081.png)
![2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2730082.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2730085.png)
![1-Phenyl-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2730087.png)
![8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2730088.png)
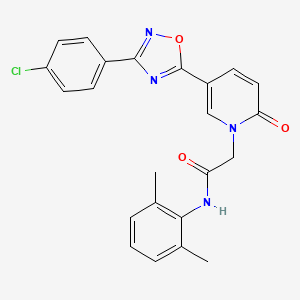
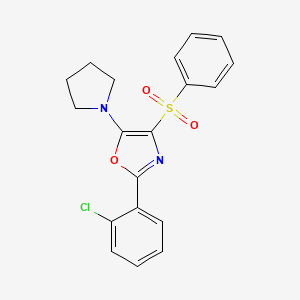
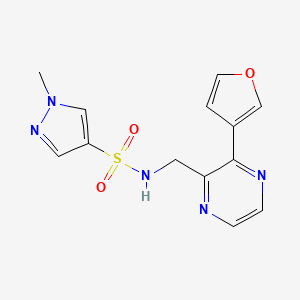
![1-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2730096.png)
